An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
CAS Number: 133840-96-7
This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is a white solid with the molecular formula C₈H₃ClF₃NOS.[1] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 133840-96-7 |
| Molecular Formula | C₈H₃ClF₃NOS |
| Linear Formula | C8H3ClF3NOS |
| IUPAC Name | 2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole |
| Synonyms | 2-Chloro-6-(trifluoromethoxy)-benzothiazole, 2-chloro-6-trifluoromethoxylbenzothiazole |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 253.63 g/mol |
| Appearance | White solid[1] |
| Melting Point | 38-39 °C |
| Boiling Point | 250.8 ± 35.0 °C (Predicted) |
| Density | 1.599 ± 0.06 g/cm³ (Predicted) |
| Refractive Index | 1.578 |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectral Data
The following spectral data have been reported for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole:
Table 3: Spectral Data
| Spectrum Type | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.96 (d, J = 8.9 Hz, 1H), 7.66 (s, 1H), 7.37 (d, J = 8.9 Hz, 1H) |
| IR (KBr) | νmax 3099, 3078, 1480, 1452, 1262, 1164, 1016, 865 cm⁻¹ |
| ESI-MS | m/z 251.91 [M-H]⁻ |
Note: Specific ¹³C NMR and ¹⁹F NMR data for this compound were not publicly available in the searched literature. Researchers are advised to acquire this data for complete structural confirmation.
Experimental Protocols
Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
A common synthetic route to 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole involves the chlorination of the corresponding benzothiazol-2-one precursor.
Experimental Protocol:
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To a solution of 6-(trifluoromethoxy)benzo[d]thiazol-2(3H)-one (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) (3-5 equivalents).
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Optionally, a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added.
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Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, carefully quench the reaction mixture by pouring it onto ice water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole as a white solid.
Application in the Synthesis of Riluzole Analogs (Buchwald-Hartwig Amination)
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is a valuable precursor for the synthesis of 2-amino-benzothiazole derivatives, such as analogs of the neuroprotective drug Riluzole, via palladium-catalyzed C-N cross-coupling reactions.
General Protocol for Buchwald-Hartwig Amination:
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In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole (1 equivalent), the desired primary or secondary amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents).
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Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired 2-amino-benzothiazole derivative.
Biological Significance and Applications
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The trifluoromethoxy group at the 6-position is known to enhance metabolic stability and cell permeability of drug candidates.
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole serves as a critical building block for compounds targeting the central nervous system. Its most notable application is in the synthesis of Riluzole and its analogs. Riluzole is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS) and is known to modulate glutamatergic neurotransmission.
The mechanism of action of Riluzole and related compounds is believed to involve the inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[2][3][4] This modulation of the glutamate signaling pathway is neuroprotective and forms the basis for its therapeutic effect in neurodegenerative diseases.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a Riluzole analog from 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole using a Buchwald-Hartwig amination reaction.
Caption: Synthetic workflow for a Riluzole analog.
Glutamate Signaling Pathway
The therapeutic effects of Riluzole and its analogs are linked to the modulation of the glutamate signaling pathway. The following diagram provides a simplified overview of this pathway.
Caption: Simplified Glutamate Signaling Pathway.
